Methylhydrazine dihydrochloride
Overview
Description
Methylhydrazines are hydrazines that have additional methyl groups . Methylhydrazine dihydrochloride has the molecular formula CH₈Cl₂N₂ . It is used in the organic synthesis, production of drugs, plant growth regulators, and also as rocket fuel components .
Synthesis Analysis
A simple, rapid, and sensitive method is developed for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in waters based on precolumn derivatization with benzaldehyde . The conditions of derivatization are chosen: the type, pH and concentration of the buffer system; the concentration of the reagent and the surfactant; and the temperature and duration of the reaction .Molecular Structure Analysis
This compound has an average mass of 118.994 Da and a monoisotopic mass of 118.006454 Da . Methylhydrazines are hydrazines that have additional methyl groups .Chemical Reactions Analysis
Methylhydrazine can be used to induce asymmetric aerobic epoxidation of β-trifluoromethyl-β,β-disubstituted enones to synthesize enantioselective trifluoromethyl-substituted epoxides . It can also be used to synthesize 1-methyl-3,5-dinitro-1 H -1,2,4-triazole (DNMT), a substitute for TNT explosive .Physical and Chemical Properties Analysis
This compound is a colorless liquid with an ammonia-like odor . It has an average mass of 118.994 Da and a monoisotopic mass of 118.006454 Da .Scientific Research Applications
Analytical Method Development
Methylhydrazine is a highly reactive reducing agent used in synthesizing experimental drug substances. A study by Fortin and Chen (2010) developed a gas chromatography-mass spectrometry method for analyzing trace levels of methylhydrazine in drug substances. This method is crucial due to methylhydrazine's mutagenic and carcinogenic properties, emphasizing the need for accurate detection in pharmaceuticals (Fortin & Chen, 2010).
Carcinogenic Properties
Research by Tóth (1977) discusses the large bowel carcinogenic effects of methylhydrazine. This compound, found in tobacco and certain mushrooms, is also used in rocket fuel. Its widespread occurrence poses significant risks, underlining the importance of understanding its carcinogenic properties (Tóth, 1977).
Tumor Induction in Animal Models
Tóth and Shimizu (1973) explored the tumorigenic effects of methylhydrazine in Syrian golden hamsters, demonstrating its potential for inducing malignant histiocytomas and tumors of the cecum. This research contributes to our understanding of methylhydrazine's carcinogenicity and its implications for human health (Tóth & Shimizu, 1973).
Immunology and Transplantation
Methylhydrazine derivatives have shown potential in prolonging graft survival in skin homografts, as studied by Floersheim (1966). This research highlights the immunosuppressive effects of these compounds, which could be significant in the context of organ transplantation and immune response modulation (Floersheim, 1966).
Environmental and Food Toxicology
Pyysalo and Niskanen (1978) conducted a study on the metabolic formation of methylhydrazine from acetaldehyde-N-methyl-N-formylhydrazone, a compound found in the poisonous mushroom Gyromitra esculenta. This research is crucial in understanding the toxicological risks associated with certain foods and environmental exposures (Pyysalo & Niskanen, 1978).
Chemical Synthesis and Industrial Applications
The synthesis of fenpyroximate, a new acaricide, utilizes methylhydrazine water solution, as reported by Wei Yun-ting (2007). This research demonstrates the role of methylhydrazine in the development of new chemical compounds for industrial and agricultural use (Wei Yun-ting, 2007).
Mechanism of Action
Target of Action
Methylhydrazine dihydrochloride, a derivative of hydrazine, primarily targets the respiratory and central nervous systems . It is known to be highly toxic and is used in various industries, including the military and aviation sectors .
Mode of Action
It is known that hydrazines, in general, can cause significant soft tissue injury, pulmonary injury, seizures, coma, and even death . The neurologic presentations can vary based on the exposure compound and dose .
Biochemical Pathways
Hydrazines are known to be involved in various metabolic pathways
Pharmacokinetics
It is known that hydrazines can be rapidly absorbed and excreted largely unchanged in the urine
Result of Action
The result of this compound action can lead to significant soft tissue injury, pulmonary injury, seizures, coma, and even death . It has also been used as a reducing agent in combination with a Co catalyst, leading to the chemoselective reduction of nitroarenes to arylamines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it can be released into the environment from places that make, process, or use these chemicals . Exposure to small amounts of hydrazines and its derivatives can cause significant health effects .
Safety and Hazards
Hydrazines are highly reactive and easily catch fire. Workers may be harmed from exposure to hydrazine. The level of harm depends upon the dose, duration, and work being done . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Properties
IUPAC Name |
methylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWQGONZIWLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203897 | |
Record name | Hydrazine, methyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55330-60-4 | |
Record name | Hydrazine, methyl-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055330604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, methyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.